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Compound of Interest

Compound Name:
3-Bromobenzylamine

hydrochloride

Cat. No.: B1271924 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic data for

3-Bromobenzylamine hydrochloride (CAS Number: 39959-54-1). The information is intended

for researchers, scientists, and professionals in drug development and other scientific fields

who utilize spectroscopic techniques for compound identification and characterization. While a

complete set of publicly available, quantitative spectral data for the hydrochloride salt is limited,

this document compiles existing information and provides standardized experimental protocols

for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 3-
Bromobenzylamine hydrochloride. It should be noted that detailed, experimentally verified

peak lists for the hydrochloride salt are not consistently available across all standard

spectroscopic methods in publicly accessible databases. Data for the free base, 3-

Bromobenzylamine, is included for comparative purposes where available.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical

Shift (δ) ppm
Multiplicity Integration Assignment

3-

Bromobenzyl

amine

hydrochloride

DMSO-d6
Data not fully

available
- -

Aromatic

Protons

(approx. 7.4-

7.7 ppm),

Methylene

Protons (-

CH₂-)

(approx. 4.1

ppm), Amine

Protons (-

NH₃⁺)

(approx. 8.6

ppm, broad)

3-

Bromobenzyl

amine (Free

Base)

CDCl₃ 7.39 t 1H Ar-H

7.27 d 1H Ar-H

7.18 d 1H Ar-H

7.11 t 1H Ar-H

3.84 s 2H -CH₂-

1.55 s (br) 2H -NH₂

Note: The ¹H NMR spectrum for 3-Bromobenzylamine hydrochloride is available on

ChemicalBook, but a detailed peak list is not provided.[1] The chemical shifts for the

hydrochloride salt are expected to be downfield compared to the free base due to the

protonation of the amine group.

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)

ppm
Assignment

3-Bromobenzylamine

hydrochloride
Not Available Data not available -

3-Bromobenzylamine

(Free Base)
CDCl₃ 144.1 C-Ar (quaternary)

130.8 C-Ar

130.0 C-Ar

128.8 C-Ar

125.6 C-Ar

122.5 C-Ar (C-Br)

46.1 -CH₂-

Note: Quantitative ¹³C NMR data for 3-Bromobenzylamine hydrochloride is not readily

available in the public domain. The provided data is for the free base.

Table 3: Infrared (IR) Spectroscopic Data
Functional Group

Expected Absorption Range

(cm⁻¹)
Vibration Mode

N-H (salt) 3200-2800 (broad) Stretching

C-H (aromatic) 3100-3000 Stretching

C-H (aliphatic) 3000-2850 Stretching

N-H 1600-1500 Bending

C=C (aromatic) 1600-1450 Stretching

C-N 1250-1020 Stretching

C-Br 700-500 Stretching
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Note: An experimental IR spectrum with a detailed peak list for 3-Bromobenzylamine
hydrochloride is not publicly available. The table indicates the expected absorption regions

based on the compound's structure.

Table 4: Mass Spectrometry (MS) Data
Technique Expected m/z value Fragment

ESI-MS 186.99 / 188.99
[M+H]⁺ of the free base

(isotopic pattern due to Br)

Note: Experimental mass spectrometry data for 3-Bromobenzylamine hydrochloride is not

readily available. The expected m/z value corresponds to the protonated free base, as the

hydrochloride salt would likely dissociate in the ion source.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 3-Bromobenzylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromobenzylamine
hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent

is critical for sample solubility and to avoid interference with the analyte signals.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

Integrate all signals and reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 30° or 45° pulse, a spectral width of 0 to 200 ppm, and a

longer acquisition time and/or a greater number of scans compared to ¹H NMR due to the

lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous

potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal and apply pressure to ensure good contact.

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the prepared sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI).
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Data Acquisition:

Introduce the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the

free base.

The mass-to-charge ratio (m/z) of the ions is measured.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromobenzylamine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271924#3-bromobenzylamine-hydrochloride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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